Z-Glu(otbu)-onp
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Overview
Description
Z-Glu(otbu)-onp: , also known as N-Benzyloxycarbonyl-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. It serves as a protecting group for the carboxyl group of glutamic acid, preventing unwanted reactions during synthesis .
Mechanism of Action
Target of Action
Z-Glu(OtBu)-ONp is a derivative of glutamic acid . Glutamic acid is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins. It is non-essential in humans, meaning the body can synthesize it. It serves as a neurotransmitter in the nervous system .
Mode of Action
This compound, as a derivative of glutamic acid, may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely due to its interaction with glutamate receptors in the nervous system .
Biochemical Pathways
Given its relation to glutamic acid, it may be involved in protein synthesis and neurotransmission . Glutamic acid is a key molecule in cellular metabolism, and it’s involved in various metabolic pathways, including the citric acid cycle.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential role in influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . These effects could potentially lead to improved physical performance and stress resilience.
Biochemical Analysis
Biochemical Properties
Z-Glu(otbu)-onp plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that amino acids and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Glu(otbu)-onp typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The reaction is catalyzed by esterification agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The process involves mixing glutamic acid with benzyl alcohol and tert-butyl alcohol in a suitable solvent, followed by the addition of the esterification catalyst. The reaction mixture is then stirred for a specific period, and the product is isolated through filtration or extraction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Z-Glu(otbu)-onp undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction
Major Products Formed:
Substitution Reactions: Products include substituted glutamic acid derivatives.
Hydrolysis: The major products are glutamic acid and its derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used
Scientific Research Applications
Z-Glu(otbu)-onp has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of functional groups during the synthesis of complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions, particularly in the context of glutamic acid residues.
Medicine: this compound is employed in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: It finds applications in the production of fine chemicals and advanced materials, where precise control over molecular structure is required
Comparison with Similar Compounds
- N-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester
- N-Carbobenzoxy-L-glutamic acid 5-tert-butyl ester
- Z-L-glutamic acid 5-tert-butyl ester
Comparison: Z-Glu(otbu)-onp is unique in its combination of benzyl and tert-butyl protecting groups, which provide a balance of stability and reactivity. Compared to similar compounds, it offers enhanced protection for the carboxyl group while allowing for efficient deprotection under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are critical .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O8/c1-23(2,3)33-20(26)14-13-19(24-22(28)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUBUSZCPJCNC-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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